

Spectroscopic Profile of 2-Methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for **2-Methoxypyridine** (CAS: 1628-89-3), a vital heterocyclic compound used in various chemical syntheses. The document outlines its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The following sections detail the proton (^1H) and carbon-13 (^{13}C) NMR data for **2-Methoxypyridine**, typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **2-Methoxypyridine** exhibits distinct signals for its four aromatic protons and three methoxy protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom in the pyridine ring.

Proton Assignment	Chemical Shift (ppm)	Multiplicity
H6	~8.16	ddd
H4	~7.51	ddd
H5	~6.82	dd
H3	~6.72	d
OCH ₃	~3.92	s

Data sourced from experiments run in CDCl₃[\[1\]](#).

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum shows six unique carbon signals. The C2 carbon, directly attached to both the electronegative nitrogen and oxygen atoms, is the most downfield-shifted carbon in the ring.

Carbon Assignment	Chemical Shift (ppm)
C2	~164.2
C6	~147.0
C4	~138.5
C3	~116.8
C5	~111.2
OCH ₃	~53.3

Note: These are typical chemical shifts for 2-methoxypyridine in CDCl₃.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a liquid sample like **2-Methoxypyridine**.

- Sample Preparation: Accurately weigh the required amount of **2-Methoxypyridine**. For ^1H NMR, 5-25 mg is typically sufficient, while ^{13}C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time[2][3].
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, small vial[3][4].
- Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube[2][4]. The final liquid level in the tube should be about 4-5 cm[3].
- Spectrometer Setup:
 - Insert the NMR tube into a spinner turbine, ensuring the correct depth using a gauge.
 - Place the sample into the NMR spectrometer's magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field[3].
 - Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, symmetrical peaks[3].
 - Tune and match the probe for the specific nucleus being observed (^1H or ^{13}C) to optimize signal detection[3].
- Data Acquisition:
 - Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ^{13}C NMR, a longer relaxation delay is crucial[5].
 - Initiate the experiment using a standard pulse sequence.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

- Perform phase correction and baseline correction to ensure accurate peak representation and integration.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H , 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

IR Spectroscopic Data

The IR spectrum of **2-Methoxypyridine** is characterized by absorptions from the aromatic ring and the methoxy group. The data below corresponds to a neat (pure liquid) sample.

Vibrational Mode	Approximate Wavenumber (cm^{-1})	Intensity
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aliphatic, $-\text{OCH}_3$)	2950 - 2850	Medium
C=N & C=C Stretch (Pyridine Ring)	1600 - 1450	Strong
C-O Stretch (Aryl Ether)	~1250	Strong
C-H Bend (Out-of-plane)	900 - 675	Strong

Data represents typical absorption regions for the functional groups present^{[6][7]}.

Experimental Protocol for FTIR Spectroscopy (Neat Liquid)

This protocol is for analyzing a pure liquid sample using the thin-film or sandwich method, which is ideal for compounds like **2-Methoxypyridine**^[8].

- Prepare Salt Plates: Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator. If necessary, clean them with a dry, volatile solvent like isopropanol or acetone and wipe them with a lint-free cloth[9][10].
- Sample Application: Place one drop of neat **2-Methoxypyridine** onto the center of one salt plate[9].
- Form the Film: Place the second salt plate on top and gently rotate it to spread the liquid into a thin, uniform film between the plates. Ensure no air bubbles are trapped[10].
- Mount the Sample: Place the "sandwich" of salt plates into the designated sample holder in the FTIR spectrometer.
- Acquire Spectrum:
 - First, run a background scan with an empty sample compartment to record the spectrum of atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.
 - Place the sample holder in the instrument and acquire the sample spectrum.
- Cleanup: After analysis, disassemble the plates, clean them thoroughly with an appropriate solvent, and return them to the desiccator to prevent moisture damage[10].

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Impact (EI) ionization is commonly used for volatile compounds like **2-Methoxypyridine**, providing the molecular weight and characteristic fragmentation patterns.

Mass Spectrometric Data (Electron Impact)

The mass spectrum shows a prominent molecular ion peak and several key fragment ions that aid in structural confirmation.

m/z Value	Assignment	Relative Intensity (%)
109	$[M]^+$ (Molecular Ion)	71.4
108	$[M-H]^+$	81.4
79	$[M-CH_2O]^+$	100.0
52	$[C_4H_4]^+$	54.6
39	$[C_3H_3]^+$	42.0

Data sourced from PubChem

CID 74201[8].

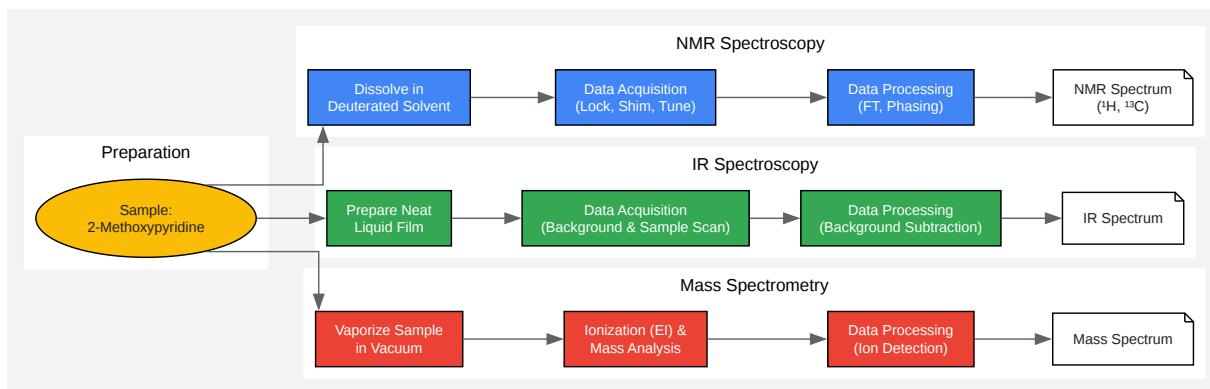
Experimental Protocol for Mass Spectrometry (EI-MS)

This protocol describes the general procedure for analyzing a volatile liquid using a standard EI mass spectrometer.

- **Sample Introduction:** Introduce a small amount of the volatile liquid **2-Methoxypyridine** into the instrument. This can be done via direct injection into a heated inlet or through a gas chromatography (GC) system, which vaporizes the sample[11].
- **Ionization:** In the ion source, which is under high vacuum, the gaseous sample molecules are bombarded by a high-energy beam of electrons (typically 70 eV)[12]. This collision ejects an electron from the molecule, creating a positively charged radical molecular ion ($[M]^+$)[12].
- **Fragmentation:** The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions and neutral radicals[13].
- **Mass Analysis:** The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into a mass analyzer. The analyzer, often a quadrupole or magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio[11].
- **Detection:** Ions of a specific m/z are detected by an electron multiplier or similar detector. The instrument scans through a range of m/z values to generate the mass spectrum, which plots relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound such as **2-Methoxypyridine**.



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Caption: Generalized workflow for NMR, IR, and MS analysis.

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References

- 1. 2-Methoxypyridine(1628-89-3) ^{13}C NMR spectrum [chemicalbook.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. 1D liquid-state NMR experiments [researchpark.spbu.ru]
- 6. academic.oup.com [academic.oup.com]
- 7. Pyridine, 2-methoxy- [webbook.nist.gov]
- 8. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
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